molecular formula C23H27N5O3 B124920 Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate CAS No. 149692-09-1

Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate

Cat. No. B124920
M. Wt: 421.5 g/mol
InChI Key: PMKMCABYJLILBB-UHFFFAOYSA-N
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Description

Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate, also known as JNJ-38431055, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of piperazine-containing compounds and has been found to exhibit potent activity against several molecular targets.

Mechanism Of Action

Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate exerts its pharmacological effects by inhibiting the activity of PI3K, which is a key regulator of cell growth and survival. By inhibiting the activity of PI3K, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects through the modulation of various signaling pathways.

Biochemical And Physiological Effects

Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has been shown to exhibit potent pharmacological effects in various in vitro and in vivo models. The compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has also been shown to exhibit anti-inflammatory effects in animal models of inflammation and neuroprotective effects in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has several advantages as a potential therapeutic agent, including its potent activity against multiple molecular targets, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, like any other experimental compound, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has some limitations, including its potential toxicity, its limited solubility, and its high cost of production.

Future Directions

There are several potential future directions for the development of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another potential direction is the development of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate as a combination therapy with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential applications of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate in other diseases, such as autoimmune disorders and cardiovascular diseases.
In conclusion, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate is a novel small molecule compound that has shown promising activity against several molecular targets involved in cancer, inflammation, and neurological disorders. The compound's potent pharmacological effects make it a potential candidate for the development of new therapeutic agents. Further research is needed to fully understand the compound's mechanism of action, optimize its pharmacokinetic properties, and explore its potential applications in other diseases.

Synthesis Methods

The synthesis of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate involves the reaction of 3-(4-(2-methyl-3-pyridinylmethyl)-1-piperazinyl)-3-oxo-1-phenylpropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent activity against several molecular targets, including the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, and survival.

properties

CAS RN

149692-09-1

Product Name

Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate

InChI

InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30)

InChI Key

PMKMCABYJLILBB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC

Canonical SMILES

CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC

synonyms

1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine
MPMPCP

Origin of Product

United States

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